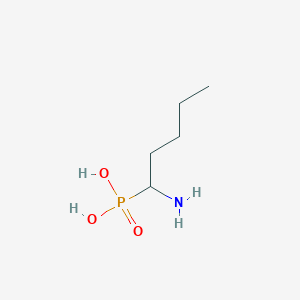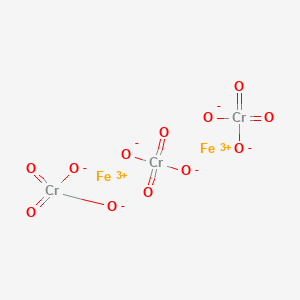![molecular formula C9H6N2OS2 B079441 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) CAS No. 14446-37-8](/img/structure/B79441.png)
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) typically involves the reaction of appropriate thiazole and benzothiazine precursors under specific conditions. One common method includes the cyclization of a thiazole derivative with a benzothiazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of reagents such as triethylamine or hydrazine hydrate .
Industrial Production Methods
Industrial production of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, hydrazine hydrate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against various cancer cell lines.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on biological pathways
Mechanism of Action
The mechanism of action of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Another heterocyclic compound with similar structural features but different electronic properties.
Thiazoloquinazoline: A compound with a fused thiazole and quinazoline ring system, used in medicinal chemistry for its biological activities.
Uniqueness
5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in various fields, including drug development and materials science .
Properties
IUPAC Name |
5H-[1,3]thiazolo[4,5-g][1,4]benzothiazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-9-3-13-8-2-7-5(10-4-14-7)1-6(8)11-9/h1-2,4H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIVPLWCIVCYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C3C(=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618353 |
Source


|
| Record name | 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-37-8 |
Source


|
| Record name | 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

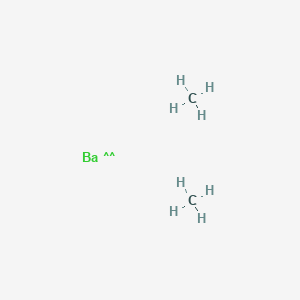


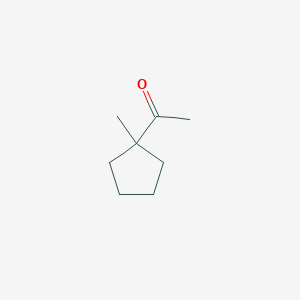

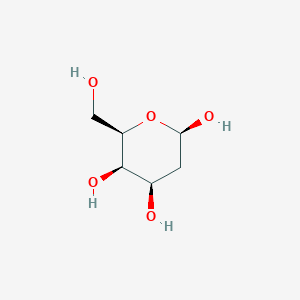



![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
